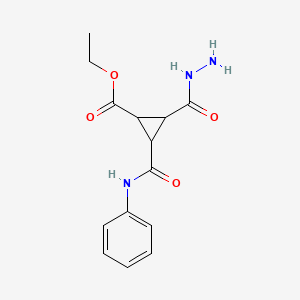

Ethyl 2-(hydrazinecarbonyl)-3-(phenylcarbamoyl)cyclopropane-1-carboxylate

Description

Ethyl 2-(hydrazinecarbonyl)-3-(phenylcarbamoyl)cyclopropane-1-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclopropane ring substituted with an anilinocarbonyl group and a hydrazinocarbonyl group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name |

ethyl 2-(hydrazinecarbonyl)-3-(phenylcarbamoyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-2-21-14(20)11-9(10(11)13(19)17-15)12(18)16-8-6-4-3-5-7-8/h3-7,9-11H,2,15H2,1H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIACSDETLXKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C1C(=O)NN)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(hydrazinecarbonyl)-3-(phenylcarbamoyl)cyclopropane-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclopropanation of an appropriate precursor followed by the introduction of the anilinocarbonyl and hydrazinocarbonyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydrazinecarbonyl)-3-(phenylcarbamoyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological significance of this compound, particularly in the context of cancer research and anti-inflammatory applications:

- Anti-Cancer Activity : Compounds derived from cyclopropane structures have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives of phenylcyclopropane carboxamide have demonstrated effective inhibition on U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells . This suggests a potential for selective targeting in cancer therapies.

- Anti-inflammatory Properties : The structural characteristics of ethyl 2-(hydrazinecarbonyl)-3-(phenylcarbamoyl)cyclopropane-1-carboxylate may contribute to anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models .

Applications in Medicinal Chemistry

The unique properties of this compound make it valuable in drug design and development:

- Pharmacological Potential : The incorporation of cyclopropane rings into drug molecules can enhance their binding affinity and metabolic stability. This is particularly relevant for developing new therapeutic agents with improved pharmacokinetic profiles .

- Structure-Activity Relationship Studies : Understanding how variations in the structure of this compound affect its biological activity is crucial for optimizing its efficacy. Researchers are exploring different substituents on the phenyl ring to identify more potent derivatives .

Agricultural Applications

Beyond medicinal uses, this compound may also find applications in agriculture:

- Pesticide Development : The biological activity of cyclopropane derivatives can be harnessed for developing new agrochemicals. Their ability to interact with biological targets makes them suitable candidates for pesticide formulations aimed at controlling pests while minimizing environmental impact .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 2-(hydrazinecarbonyl)-3-(phenylcarbamoyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to changes in the activity of the target molecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-oxocyclohexanecarboxylate: A similar compound with a cyclohexane ring instead of a cyclopropane ring.

α,β-Unsaturated carbonyl compounds: These compounds share the carbonyl functional group but differ in their overall structure and reactivity.

Uniqueness

Ethyl 2-(hydrazinecarbonyl)-3-(phenylcarbamoyl)cyclopropane-1-carboxylate is unique due to its combination of functional groups and the presence of a cyclopropane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Ethyl 2-(hydrazinecarbonyl)-3-(phenylcarbamoyl)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Chemical Formula : CHNO

- Molecular Weight : 288.30 g/mol

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets.

- Anticancer Activity : Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy is believed to stem from its ability to disrupt bacterial cell wall synthesis.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1 below.

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The compound was found to significantly inhibit cell viability at concentrations above 15 µM, with associated morphological changes indicative of apoptosis.

- Case Study on Antimicrobial Efficacy : In a clinical setting, the compound was tested against clinical isolates of multidrug-resistant bacteria. Results showed that it retained activity against strains resistant to common antibiotics, suggesting its potential as a lead compound for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.